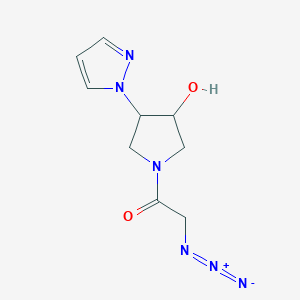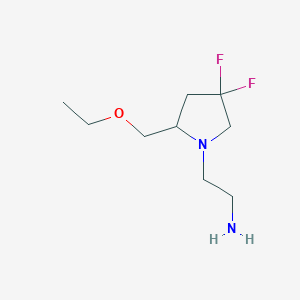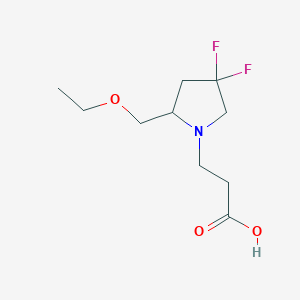
Urolithin E
Vue d'ensemble
Description
Urolithins are secondary polyphenol metabolites derived from the gut microbial action on ellagitannins and ellagic acid-rich foods such as pomegranate, berries, and nuts . They are bioavailable molecules of a low molecular weight .
Synthesis Analysis
Urolithins are produced in the gut and found in the urine in the form of urolithin B glucuronide after absorption of ellagitannins-containing foods . A series of urolithins derivatives were designed and synthesized, and their structures have been confirmed by 1H NMR, 13C NMR, and HR-MS . The inhibitory activity of these derivatives on phosphodiesterase II (PDE2) was thoroughly studied .Molecular Structure Analysis
The chemical structures of urolithins were downloaded by PubChem . Dozens of urolithins structures have been discovered . The structures of these urolithins derivatives were confirmed by 1H NMR, 13C NMR, and HR-MS .Chemical Reactions Analysis
Urolithins rapidly undergo phase II metabolism . Urolithin A exhibited a good suppression effect on the formation of AGEs in human serum albumin (HSA)–fructose and HSA–methylglyoxal (MGO) systems . Further mechanism analysis revealed that Urolithin A alleviated AGE formation by changing the conformational structure of HSA, trapping reactive MGO to form mono-MGO–Urolithin A complexes .Physical And Chemical Properties Analysis
Urolithins are bioavailable, which are intestinal metabolites of ellagic acid . They are found in plasma mostly as glucuronides at low concentrations . Phase II metabolism was shown to result in the loss of urolithins’ pharmacological properties .Applications De Recherche Scientifique
Metabolism and Health Impact :
- Urolithins, including Urolithin E, are metabolites produced by the human gut microbiota from ellagitannins and ellagic acid, substances found in foods like berries and nuts. These metabolites are absorbed more efficiently than their precursors and are believed to contribute significantly to the health benefits associated with ellagitannin-rich foods (Tomás-Barberán et al., 2017).
- Urolithin E is a specific intermediate in the metabolism of ellagic acid to other urolithins, which have been identified in various human tissues and fluids, indicating a broad spectrum of potential health effects (García-Villalba et al., 2013).
Role in Disease Prevention :
- The metabolites produced from ellagitannins, including Urolithin E, have been associated with possible protective effects against several diseases. They may possess anti-inflammatory, anti-carcinogenic, cardioprotective, and neuroprotective properties. This suggests their relevance in developing functional foods and nutraceuticals to enhance health benefits, especially in individuals who do not naturally produce these metabolites (Selma et al., 2017).
Gut Microbiota Interaction :
- The production of Urolithin E and other urolithins varies among individuals based on their gut microbiota composition. This interindividual variability is termed as metabotypes and is related to health status and dietary intake. Understanding the microbiota's role in urolithin production can be crucial for personalized nutrition and health interventions (González-Barrio et al., 2011).
Potential Therapeutic Applications :
- Urolithins, including Urolithin E, have been studied for their potential therapeutic applications, especially in the context of aging, metabolic diseases, and cancer. Their ability to modulate metabolic pathways and improve mitochondrial function suggests a broad spectrum of potential therapeutic uses (Hasheminezhad et al., 2021).
Bioavailability and Safety :
- The bioavailability of Urolithin E and its metabolites in humans is a critical factor in determining their potential health benefits. Studies have focused on understanding the absorption, distribution, metabolism, and excretion of these compounds to assess their safety and efficacy in human health (Kojadinović et al., 2017).
Mécanisme D'action
Urolithins can mediate their cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . Urolithin A and Urolithin B inhibit 17β-hydroxysteroid dehydrogenases (17β-HSD1), an enzyme involved in dihydrotestosterone (DHT) inactivation and in the conversion of inactive estrone (E1) to estradiol (E2), and hence, critical for estradiol synthesis .
Safety and Hazards
Orientations Futures
Research in 2023 has reinforced the crucial role of Urolithin A in enhancing mitochondrial health through mitophagy . The first clinical trial of Urolithin A for skin aging indicated its effectiveness in improving skin health, reducing wrinkles, and boosting collagen production . Several preclinical studies explored Urolithin A’s impact on different organ systems, indicating its vast potential in health and longevity . Future directions of applying Urolithin A in Parkinson’s Disease management have also been projected .
Propriétés
IUPAC Name |
3,4,8,10-tetrahydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-7-10(9(16)4-5)6-1-2-8(15)11(17)12(6)19-13(7)18/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUKWCOBPGDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(C=C(C=C3O)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![octahydrobenzo[e][1,4]oxazepin-1(5H)-amine](/img/structure/B1478400.png)
![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)




![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)